Exiguamine B
Description
Properties
Molecular Formula |
C25H26N5O7+ |
|---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(4S,12R)-16-(2-aminoethyl)-4,9-dihydroxy-1',3',6,6-tetramethylspiro[11-oxa-18-aza-6-azoniapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(13),2,7,9,15(19),16-hexaene-12,5'-imidazolidine]-2',4',14,20-tetrone |
InChI |
InChI=1S/C25H25N5O7/c1-28-23(35)25(29(2)24(28)36)18-17(21(34)19-14(20(18)33)10(5-6-26)8-27-19)16-15-11(7-12(31)22(16)37-25)30(3,4)9-13(15)32/h7-8,13,32H,5-6,9,26H2,1-4H3,(H-,27,31,33,34)/p+1/t13-,25-/m1/s1 |
InChI Key |
YOXFPJITBOPKPN-YMXBGEKHSA-O |
Isomeric SMILES |
CN1C(=O)[C@]2(C3=C(C4=C5[C@@H](C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Canonical SMILES |
CN1C(=O)C2(C3=C(C4=C5C(C[N+](C5=CC(=C4O2)O)(C)C)O)C(=O)C6=C(C3=O)C(=CN6)CCN)N(C1=O)C |
Synonyms |
exiguamine B |
Origin of Product |
United States |
Preparation Methods
The total synthesis of Exiguamine B involves several key steps. The synthetic route includes a Stille-like biaryl coupling, a Henry reaction, and reduction to install the pendant amine . Treatment of the phenol with Salcomine, a reversible binder of dioxygen, leads to oxidation, providing a pair of isomeric quinones . The final steps involve enolate addition to the para-quinone, global deprotection, and oxidation with silver oxide to yield this compound .
Chemical Reactions Analysis
Scientific Research Applications
Exiguamine B is known for its ability to inhibit IDO, an enzyme that plays a critical role in tryptophan metabolism. By catalyzing the conversion of tryptophan to kynurenine, IDO contributes to immune tolerance in tumors, allowing cancer cells to evade immune detection. The inhibition of IDO by this compound can potentially reverse this immune suppression, making it a candidate for cancer immunotherapy.
- Potency : this compound has been shown to have a Ki value of approximately 41 nM against IDO, indicating its strong inhibitory capacity .
- Mechanism : The compound interferes with the enzymatic activity of IDO, thereby preventing the degradation of tryptophan and promoting T-cell activation, which is crucial for anti-tumor immunity .
Synthesis and Chemical Properties
The synthesis of this compound has been achieved through biomimetic approaches that mimic natural biosynthetic pathways. This method allows for the efficient production of the compound without relying on full enzymatic processes.
- Synthesis Pathway : The synthesis involves the oxidation of catechol derivatives followed by oxa-6π electrocyclization, leading to the formation of this compound from simpler precursors .
- Chemical Structure : this compound is characterized by its unique structural features that differentiate it from other IDO inhibitors. Its structure includes a quaternary ammonium ion and multiple heterocycles that contribute to its biological activity .
Therapeutic Potential in Cancer Treatment
Given its role as an IDO inhibitor, this compound is being explored for its therapeutic potential in cancer treatment. Research indicates that compounds targeting IDO can enhance the efficacy of existing cancer therapies by improving immune responses against tumors.
- Combination Therapies : Studies suggest that combining this compound with other immunotherapeutic agents could yield synergistic effects, enhancing overall treatment outcomes .
- Clinical Relevance : The inhibition of IDO is particularly relevant in cancers where immune evasion is a significant barrier to effective treatment. Thus, this compound may play a crucial role in developing new cancer therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
Mechanism of Action
Exiguamine B exerts its effects by inhibiting the enzyme indoleamine-2,3-dioxygenase, which catalyzes the first step in the degradation of tryptophan . This inhibition leads to decreased local concentrations of tryptophan, which is crucial for the immune response . By inhibiting this enzyme, this compound helps prevent solid tumors from evading the immune system .
Comparison with Similar Compounds
Exiguamine B is similar to Exiguamine A, another compound derived from the same marine sponge . Both compounds inhibit indoleamine-2,3-dioxygenase, but this compound has an additional hydroxyl group, making it more oxidized than Exiguamine A . This structural difference contributes to its unique biological activity and potency .
Q & A
Q. How can researchers avoid bias when reviewing literature on this compound?
- Methodological Answer : Use academic databases (e.g., SciFinder, PubMed) with Boolean search terms (e.g., "this compound" AND "biosynthesis") to minimize non-academic sources . Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose) and disclose conflicts of interest (e.g., industry-funded studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
